Cas no 1511095-30-9 (3-(pyrimidin-5-yl)butan-1-amine)
3-(pyrimidin-5-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(pyrimidin-5-yl)butan-1-amine
- EN300-1242010
- 1511095-30-9
- AKOS019582955
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- Inchi: 1S/C8H13N3/c1-7(2-3-9)8-4-10-6-11-5-8/h4-7H,2-3,9H2,1H3
- InChI Key: UZJPHPKMIGNVQT-UHFFFAOYSA-N
- SMILES: NCCC(C)C1=CN=CN=C1
Computed Properties
- Exact Mass: 151.110947427g/mol
- Monoisotopic Mass: 151.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 99.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 51.8Ų
3-(pyrimidin-5-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1242010-1.0g |
3-(pyrimidin-5-yl)butan-1-amine |
1511095-30-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1242010-50mg |
3-(pyrimidin-5-yl)butan-1-amine |
1511095-30-9 | 50mg |
$768.0 | 2023-10-02 | ||
| Enamine | EN300-1242010-100mg |
3-(pyrimidin-5-yl)butan-1-amine |
1511095-30-9 | 100mg |
$804.0 | 2023-10-02 | ||
| Enamine | EN300-1242010-250mg |
3-(pyrimidin-5-yl)butan-1-amine |
1511095-30-9 | 250mg |
$840.0 | 2023-10-02 | ||
| Enamine | EN300-1242010-500mg |
3-(pyrimidin-5-yl)butan-1-amine |
1511095-30-9 | 500mg |
$877.0 | 2023-10-02 | ||
| Enamine | EN300-1242010-1000mg |
3-(pyrimidin-5-yl)butan-1-amine |
1511095-30-9 | 1000mg |
$914.0 | 2023-10-02 | ||
| Enamine | EN300-1242010-2500mg |
3-(pyrimidin-5-yl)butan-1-amine |
1511095-30-9 | 2500mg |
$1791.0 | 2023-10-02 | ||
| Enamine | EN300-1242010-5000mg |
3-(pyrimidin-5-yl)butan-1-amine |
1511095-30-9 | 5000mg |
$2650.0 | 2023-10-02 | ||
| Enamine | EN300-1242010-10000mg |
3-(pyrimidin-5-yl)butan-1-amine |
1511095-30-9 | 10000mg |
$3929.0 | 2023-10-02 |
3-(pyrimidin-5-yl)butan-1-amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 3-(pyrimidin-5-yl)butan-1-amine
3-(Pyrimidin-5-yl)butan-1-amine: A Comprehensive Overview
3-(Pyrimidin-5-yl)butan-1-amine, also known by its CAS number 1511095-30-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule, with its unique structure combining a pyrimidine ring and an amine group, has shown potential in various applications, particularly in drug discovery and materials science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its properties and utility.
The chemical structure of 3-(Pyrimidin-5-yl)butan-1-amine consists of a pyrimidine ring substituted at the 5-position with a butanamine chain. This configuration imparts the molecule with distinct electronic and steric properties, making it a valuable building block in organic synthesis. The compound's ability to act as both a nucleophile and an electrophile under different reaction conditions has been extensively studied, revealing its versatility in forming various heterocyclic structures.
Recent research has focused on the synthesis of 3-(Pyrimidin-5-yl)butan-1-amine through efficient routes, such as microwave-assisted synthesis and catalytic methods. These approaches have not only improved yield but also reduced reaction times, making the compound more accessible for large-scale applications. For instance, studies published in 2023 highlight the use of transition metal catalysts to facilitate the formation of this compound from readily available starting materials.
In terms of pharmacological applications, 3-(Pyrimidin-5-yl)butan-amine has shown promise as a lead compound in the development of anticancer agents. Its ability to inhibit specific kinases involved in tumor growth has been validated through in vitro assays. Additionally, computational docking studies have revealed potential interactions with key therapeutic targets, further supporting its role in drug design.
Beyond pharmacology, this compound has found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. Recent work published in high-profile journals demonstrates its utility as a ligand in creating metalloporphyrins with enhanced catalytic activity for organic transformations.
The environmental impact of synthesizing 3-(Pyrimidin-5-yi)butan-amine has also been a topic of interest. Green chemistry approaches, such as solvent-free reactions and recycling of reagents, have been explored to minimize waste and reduce ecological footprint. These sustainable practices align with global efforts to promote eco-friendly chemical processes.
In conclusion, 3-(Pyrimidin--yl)butan-amine stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future research and development endeavors.
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